molecular formula C11H13N3 B8657844 2-(2-ethylphenyl)pyrazol-3-amine

2-(2-ethylphenyl)pyrazol-3-amine

Cat. No.: B8657844
M. Wt: 187.24 g/mol
InChI Key: FSUXVENMPXTAHD-UHFFFAOYSA-N
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Description

2-(2-ethylphenyl)pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an ethyl group attached to the phenyl ring, which is connected to the pyrazole ring. The presence of the ethyl group can influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethylphenyl)pyrazol-3-amine typically involves the reaction of 2-ethylphenylhydrazine with a suitable α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethylphenyl)pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives.

Scientific Research Applications

2-(2-ethylphenyl)pyrazol-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-ethylphenyl)pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-2H-pyrazol-3-ylamine
  • 2-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine
  • 2-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine

Uniqueness

2-(2-ethylphenyl)pyrazol-3-amine is unique due to the presence of the ethyl group on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-(2-ethylphenyl)pyrazol-3-amine

InChI

InChI=1S/C11H13N3/c1-2-9-5-3-4-6-10(9)14-11(12)7-8-13-14/h3-8H,2,12H2,1H3

InChI Key

FSUXVENMPXTAHD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=CC=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution (2-Ethyl-phenyl)-hydrazine 1 (35 mmol) and disodium ethylenediaminetetraacetate (20 mg) in methanol (60 ml), 2-chloroacrylonitrile 2 (105 mmol) was added dropwise at 60° C., and the mixture was stirred under reflux for 8 hours. Then concentrated sulfuric acid (94 mmol) was added and the mixture was further heated for 6 hours. After cooling to room temperature the mixture was quenched with anhydrous sodium carbonate (105 mmol) and the solvent was removed under reduced pressure. The residue was treated with water (100 mL) and the product extracted with ethyl acetate (3*100 mL). The combined organic extracts were dried over anhydrous magnesium sulfate and the solvent was removed under reduced pressure. The residue was purified by column chromatography to give (28 mmol) of 2-(2-Ethyl-phenyl)-2H-pyrazol-3-ylamine 3. 1H NMR (300 MHz, CDCl3/TMS) δ 7.44-7.35 (m, 3H), 7.30-7.25 (m, 2H), 5.57 (d, J=2.1 Hz, 1H), 3.57 (br s, 2H), 2.49 (q, J=7.6 Hz, 2H), 1.10 (t, J=7.6 Hz, 3H), 13C NMR (75 MHz, CDCl3/TMS) δ 145.20, 142.60, 139.62, 135.93, 129.47, 129.41, 127.88, 126.55, 88.70, 24.04, 14.34.
Quantity
35 mmol
Type
reactant
Reaction Step One
Quantity
105 mmol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
94 mmol
Type
reactant
Reaction Step Two
Quantity
105 mmol
Type
reactant
Reaction Step Three

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